methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Description
Methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 565456-77-1) is a bicyclic tertiary amine ester hydrochloride critical in synthesizing antiviral drugs, notably nirmatrelvir (the active ingredient in Paxlovid®) and boceprevir . Its molecular formula is C₉H₁₅NO₂·HCl (MW: 205.68), featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with stereospecific methyl and ester groups. The compound is typically stored at room temperature under inert conditions .
Properties
IUPAC Name |
methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQMWVWFYJQAIB-RWOHWRPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2C[C@@H]2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Azabicyclic Core
The core structure is typically assembled via cyclization reactions involving amino precursors and suitable cycloalkyl intermediates. Patent WO2004113295A1 describes a process where a key intermediate is formed through a cyclization of amino alcohol derivatives under controlled conditions, often involving:
- Intramolecular cyclization of aminoalkyl derivatives
- Use of catalysts such as palladium on carbon (Pd-C) for hydrogenation steps
- Control of temperature (generally between 25°C and 65°C) to optimize stereoselectivity and yield
Formation of the Hydrochloride Salt
The final step involves converting the free base to its hydrochloride salt, which enhances stability and solubility:
- Hydrogenation of the deprotected amino compound in a solvent such as methyl alcohol or ethyl alcohol
- Use of hydrogen gas at pressures ranging from 30 to 180 psi, with typical conditions around 70-80 psi
- Addition of hydrochloric acid or gaseous HCl during hydrogenation to form the hydrochloride salt directly
Specific Reaction Conditions and Data
| Step | Reagents | Solvents | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Cyclization | Amino alcohol derivatives | Toluene, dichloromethane | 25°C - 65°C | 10-24 hours | Catalyzed with acid or base, optimized for stereoselectivity |
| Esterification | Methyl chloroformate or methyl iodide | Methanol, ethanol | 40°C - 55°C | 4-8 hours | Excess methylating agent (3-6 molar equivalents) |
| Hydrogenation | H₂ gas | Methanol, ethanol | 50°C - 70°C | Until completion | Hydrogen pressure 70-80 psi, presence of Pd-C catalyst |
| Salt Formation | HCl gas or hydrochloric acid | Ethanol or methyl alcohol | Room temperature | 2-4 hours | Ensures high purity of hydrochloride salt |
Research Findings and Optimization
Recent patents and research articles emphasize the importance of stereochemical control during synthesis:
- The use of chiral auxiliaries or chiral catalysts during cyclization to favor the (1R,2S,5S) isomer
- Careful control of reaction temperature and molar ratios to prevent racemization
- Purification techniques such as recrystallization and chromatography to isolate the desired stereoisomer
Data Tables and Comparative Analysis
| Methodology | Key Reagents | Solvent | Temperature Range | Yield | Remarks |
|---|---|---|---|---|---|
| Patent WO2004113295A1 | Amino alcohol derivatives, methyl chloroformate | Dichloromethane, methanol | 25°C - 65°C | 60-75% | Emphasizes stereoselectivity and intermediate stability |
| Commercial synthesis | Amino precursors, hydrogen gas | Ethanol | 50°C - 70°C | 65-80% | Focused on scale-up and purity |
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent due to its interaction with various biological receptors. Research indicates that it shares structural similarities with other bioactive compounds, which can enhance its efficacy in drug development.
Receptor Interaction Studies
- Dopamine Receptors : Studies have shown that methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride interacts with dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
- Arginase Inhibition : The compound has demonstrated inhibitory activity against human arginase (hARG), which plays a significant role in the urea cycle. This inhibition can be beneficial in conditions like cancer and cardiovascular diseases where arginine metabolism is altered .
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds.
Synthesis of Analogues
The compound has been utilized as a building block for synthesizing analogues with modified side chains to enhance pharmacological properties. For instance, variations of this compound have been synthesized to improve selectivity and potency against specific biological targets .
Catalysis Studies
The unique bicyclic structure of this compound makes it suitable for catalysis applications.
Catalytic Activity
Research has indicated that this compound can act as a catalyst in various organic reactions, facilitating the formation of complex molecules while maintaining high selectivity and yield . Its ability to stabilize transition states is particularly valuable in asymmetric synthesis.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxylic Acid Derivative
- Compound : (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (CAS: 73836-88-1)
- Structure : Lacks the methyl ester, replaced by a carboxylic acid group.
- Molecular Formula: C₆H₁₀ClNO₂ (MW: 163.6) .
- Applications : Intermediate for further functionalization (e.g., amide coupling in peptide synthesis) .
- Key Difference : Hydrolysis of the methyl ester precursor yields this compound, which has lower lipophilicity compared to the ester .
Methanol Derivative
- Compound: (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride (CAS: 1788041-43-9)
- Structure : Replaces the ester with a hydroxymethyl group.
- Molecular Formula: C₆H₁₂ClNO (MW: 149.62) .
- Applications: Potential building block for prodrugs or modified scaffolds.
- Key Difference : Enhanced hydrogen-bonding capacity due to the hydroxyl group, altering solubility and pharmacokinetics .
Stereoisomeric Variants
(1S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
- Structure : Stereoisomer with inverted configuration at C1 and C3.
- CAS : 2089577-29-5 .
- Impact : Altered spatial arrangement affects binding to viral protease targets, reducing efficacy in COVID-19 drug candidates .
rac-Ethyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
- Structure : Racemic mixture with opposing stereochemistry.
- CAS: Not specified (see ).
- Applications: Limited utility in enantioselective syntheses due to racemic nature .
Substituent Modifications
5-Methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate Hydrochloride
Pharmacological and Industrial Relevance
Biological Activity
Methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₆ClNO₂ and a molecular weight of approximately 177.63 g/mol. Its azabicyclo structure incorporates a nitrogen atom within a bicyclic framework, which is crucial for its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that it may act as an inhibitor for various enzymatic pathways, particularly those involved in viral replication and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of viral proteases, which are critical for the replication of viruses such as SARS-CoV-2 .
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Antiviral Properties
Recent studies have highlighted the compound's antiviral properties, particularly against coronaviruses. It has been identified as a potential candidate for inhibiting the main protease (Mpro) of SARS-CoV-2, demonstrating significant antiviral activity in vitro with effective concentrations reported in nanomolar ranges .
Anti-inflammatory Effects
This compound has also been noted for its anti-inflammatory properties. It shows promise in reducing inflammatory responses in cellular models, which could have implications for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study evaluating the antiviral efficacy against SARS-CoV-2, this compound demonstrated effective inhibition of viral replication in cultured cells with an EC50 value indicating potent antiviral activity . The study emphasized the compound's potential as a therapeutic agent against COVID-19.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride?
Synthesis typically involves cyclization reactions and stereochemical control. A validated approach includes:
- Thermal cyclization of L-glutamic acid derivatives with methylene bromide and ammonia, followed by enamine formation and deamination .
- Simmons-Smith reaction for cyclopropane ring formation, coupled with chiral resolution techniques to isolate the desired stereoisomer .
- Salt formation using hydrochloric acid to stabilize the final product .
Q. Key steps :
Protect amino groups to prevent side reactions.
Use chiral auxiliaries or catalysts to control stereochemistry.
Purify via recrystallization in polar solvents (e.g., ethanol/water mixtures).
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
- NMR : - and -NMR to confirm bicyclic framework and stereochemistry (e.g., coupling constants for cyclopropane protons) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 218.12) .
- X-ray crystallography : For absolute stereochemical assignment, particularly if chiral centers are ambiguous .
- Infrared (IR) : Detect ester (C=O stretch at ~1740 cm) and ammonium chloride (N-H stretches) .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
- Hazard mitigation :
- Skin contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Inhalation : Administer oxygen if respiratory distress occurs .
- Aquatic toxicity : Avoid discharge into waterways (EC50 < 1 mg/L for Daphnia magna) .
Advanced Research Questions
Q. How can researchers address stereochemical inconsistencies in synthetic batches?
- Chiral chromatography : Use columns like Chiralpak® IA with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with reference data to confirm (1R,2R,5S) configuration .
- Mechanistic studies : Monitor reaction intermediates via -NMR to identify epimerization or racemization points .
Q. Example resolution data :
| Column Type | Mobile Phase | Resolution (R) | Reference |
|---|---|---|---|
| Chiralpak IA | Hexane/IPA (90:10) | 1.8 |
Q. What analytical strategies are effective for detecting impurities or by-products?
- HPLC-DAD/ELSD : Use C18 columns (e.g., Zorbax SB-C18) with 0.1% trifluoroacetic acid/acetonitrile gradients. Detect impurities at 210 nm .
- GC-MS : Screen for volatile by-products (e.g., methyl ester derivatives) using HP-5MS columns .
- Ion chromatography : Quantify residual chloride ions from hydrochloride salt formation .
Q. Typical impurity profile :
| Impurity | Retention Time (min) | Source |
|---|---|---|
| Des-methyl analog | 12.3 | Incomplete esterification |
| Cyclopropane ring-opened product | 9.8 | Acidic hydrolysis |
Q. How can biological activity assays be designed to study this compound’s interactions?
- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay .
- Membrane permeability : Use Caco-2 cell monolayers to assess intestinal absorption (P > 1 × 10 cm/s suggests bioavailability) .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
Q. Data contradiction note :
Q. What computational methods aid in predicting physicochemical properties?
- Molecular dynamics (MD) : Simulate cyclopropane ring strain and solvation effects in water/octanol systems .
- Density functional theory (DFT) : Calculate pKa (~8.5 for the tertiary amine) and logP (~1.2) .
- ADMET prediction : Tools like SwissADME to forecast blood-brain barrier permeability (low probability) .
Q. How can researchers resolve discrepancies in reported synthetic yields?
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using response surface methodology .
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
- Controlled crystallization : Use anti-solvent addition (e.g., diethyl ether) to improve purity and yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
